molecular formula C20H17FN2O5 B2812970 Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1358310-27-6

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2812970
CAS No.: 1358310-27-6
M. Wt: 384.363
InChI Key: PSDMYPFYDVIMLG-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound that features a combination of aromatic rings, sulfur atoms, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Thioether formation:

    Amide bond formation: The final step involves the coupling of the thioether-substituted pyrazine with 3-methoxybenzylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate analogs: Compounds with similar structures but different substituents on the aromatic rings or the pyrazine moiety.

    Thioether-containing pyrazines: Compounds that share the thioether and pyrazine functionalities but differ in other structural aspects.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-26-12-7-8-15-13(9-12)18(10-17(22-15)20(25)27-2)28-11-19(24)23-16-6-4-3-5-14(16)21/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMYPFYDVIMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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